molecular formula C9H10BrN B13174903 8-Bromo-5,6,7,8-tetrahydroquinoline

8-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No.: B13174903
M. Wt: 212.09 g/mol
InChI Key: KTNQCBMOQXGOMD-UHFFFAOYSA-N
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Description

8-Bromo-5,6,7,8-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a compound that is part of the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The addition of a bromine atom to the tetrahydroquinoline structure can significantly alter its chemical properties and biological activities, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5,6,7,8-tetrahydroquinoline typically involves the bromination of 5,6,7,8-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to comply with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction can lead to the formation of different tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

Major Products Formed

Scientific Research Applications

8-Bromo-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5,6,7,8-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative activity. The exact pathways and molecular targets can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: The non-brominated parent compound.

    6-Bromo-5,6,7,8-tetrahydroquinoline: A similar brominated derivative with the bromine atom at a different position.

    8-Chloro-5,6,7,8-tetrahydroquinoline: A chloro-substituted derivative.

Uniqueness

8-Bromo-5,6,7,8-tetrahydroquinoline is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications .

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

8-bromo-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2

InChI Key

KTNQCBMOQXGOMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)Br

Origin of Product

United States

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